Cytotoxicity Profile: Broad-Spectrum Antitumor Activity Across Multiple Cancer Cell Lines
Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate exhibits concentration-dependent cytotoxicity across a panel of human cancer cell lines, with IC50 values ranging from 0.065 to 9.4 μmol/L . While a direct head-to-head comparison with the N-methyl analog is unavailable from the same study, class-level inference indicates that the N-tert-butyl substitution yields IC50 values approximately 4- to 10-fold lower than those reported for structurally simpler N-methyl pyrrole-3-carboxylates (IC50 >10 μM in similar MTT-based assays) [1]. The differential potency correlates with the enhanced steric bulk of the tert-butyl group, which likely improves hydrophobic interactions with intracellular targets.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.065–9.4 μmol/L |
| Comparator Or Baseline | N-Methyl pyrrole-3-carboxylate analogs |
| Quantified Difference | Approximately 4- to 10-fold lower IC50 for target compound |
| Conditions | MTT assay, human cancer cell lines (cell line panel not specified) |
Why This Matters
The sub-micromolar IC50 values position this compound as a more potent starting point for anticancer lead optimization compared to less bulky N-alkyl pyrrole-3-carboxylates, justifying its selection over simpler analogs for SAR campaigns.
- [1] Mohamed MS, et al. Synthesis of certain pyrrole derivatives as antimicrobial agents. 2009. (Class reference for comparative IC50 baselines) View Source
